molecular formula C23H31N5O4 B11085317 2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol

2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol

Cat. No.: B11085317
M. Wt: 441.5 g/mol
InChI Key: MUSFUAFIRFRHRJ-UHFFFAOYSA-N
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Description

2-(4-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that belongs to the class of arylpiperazines. This compound is characterized by the presence of two piperazine rings, a methoxyphenyl group, and a nitrophenyl group. It has been studied for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .

Preparation Methods

The synthesis of 2-(4-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps, starting from commercially available precursorsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-(4-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL include:

Properties

Molecular Formula

C23H31N5O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H31N5O4/c1-32-23-5-3-2-4-21(23)26-12-14-27(15-13-26)22-18-19(6-7-20(22)28(30)31)25-10-8-24(9-11-25)16-17-29/h2-7,18,29H,8-17H2,1H3

InChI Key

MUSFUAFIRFRHRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)CCO)[N+](=O)[O-]

Origin of Product

United States

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